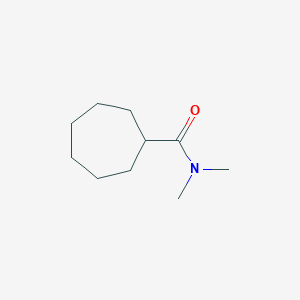

N,N-dimethylcycloheptanecarboxamide

Description

N,N-Dimethylcycloheptanecarboxamide (CAS: 4298-91-3) is a carboxamide derivative featuring a seven-membered cycloheptane ring substituted with a dimethylamide group (-CON(CH₃)₂). Its structure imparts unique steric and electronic properties, distinguishing it from smaller cycloalkane analogs (e.g., cyclohexane or cyclopentane derivatives) . The compound is primarily utilized in pharmaceutical and agrochemical research, where its bulky cycloheptane ring may influence binding affinity or metabolic stability compared to other carboxamides.

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N,N-dimethylcycloheptanecarboxamide |

InChI |

InChI=1S/C10H19NO/c1-11(2)10(12)9-7-5-3-4-6-8-9/h9H,3-8H2,1-2H3 |

InChI Key |

AGAHLNHOOTTXEV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with dimethylamine. The process can be carried out under various conditions, but a common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the carboxylic acid to an acyl chloride intermediate. This intermediate then reacts with dimethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylcycloheptanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanecarboxylic acid, while reduction could produce N,N-dimethylcycloheptanamine.

Scientific Research Applications

N,N-Dimethylcycloheptanecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can serve as a model molecule for studying amide interactions and stability.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N,N-dimethylcycloheptanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylcyclohexanecarboxamide

- Structural Differences : The cyclohexane ring (six-membered) reduces steric hindrance compared to the cycloheptane analog.

- Physical Properties : Cyclohexane derivatives generally exhibit higher melting points due to enhanced symmetry and packing efficiency. For example, N,N-dimethylcyclohexanecarboxamide has a melting point of ~98–102°C, whereas the cycloheptane analog’s melting point is estimated to be lower (~70–85°C) due to ring strain and reduced crystallinity .

- Reactivity : Cyclohexane derivatives are more commonly used in industrial applications (e.g., solvents, polymer precursors) due to their stability and lower production costs .

N,N-Dimethylformamide (DMF)

- Functional Group : DMF lacks a cycloalkane ring but shares the dimethylamide moiety.

- Solubility : DMF is highly polar and miscible with water, whereas N,N-dimethylcycloheptanecarboxamide is less polar and likely soluble only in organic solvents (e.g., dichloromethane or THF) .

- Applications : DMF is a universal solvent in peptide synthesis and polymer chemistry, while the cycloheptane derivative’s applications are niche, focusing on sterically demanding reactions or drug design .

Adamantane-Based Carboxamides

- Rigidity : Adamantane’s rigid cage structure enhances thermal stability. For instance, adamantane carboxamides exhibit decomposition temperatures >250°C, whereas the cycloheptane analog is less thermally stable (decomposition ~180–200°C) .

- Biological Activity : Adamantane derivatives are prevalent in antiviral drugs (e.g., rimantadine), but the cycloheptane analog’s larger ring may improve membrane permeability in certain contexts .

Thiophene-Containing Analogs

- Electronic Effects: Compounds like 2-(benzoylamino)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS: 4298-91-3) incorporate a thiophene ring, which introduces conjugation and alters electronic properties. This contrasts with the purely aliphatic cycloheptane carboxamide, which lacks π-electronic interactions .

Data Table: Key Properties of Selected Carboxamides

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility | Applications |

|---|---|---|---|---|---|

| This compound | ~183.3 | ~70–85* | ~290–310* | Organic solvents | Drug design, specialty chem |

| N,N-Dimethylcyclohexanecarboxamide | 169.2 | 98–102 | 285–290 | Polar organics | Solvents, polymer chemistry |

| N,N-Dimethylformamide (DMF) | 73.1 | −61 | 153 | Water, organics | Peptide synthesis, solvents |

| Adamantane carboxamide | ~207.3 | >250 | N/A | Low in water | Antiviral agents |

*Estimated based on structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.